molecular formula C20H20N2O2S B2691306 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide CAS No. 547704-16-5

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide

Cat. No. B2691306
M. Wt: 352.45
InChI Key: FVTJMLNXUQWQTM-UHFFFAOYSA-N
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Description

“N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide” is a complex organic compound that contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are known for their wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, and antioxidant properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . The compound also contains phenyl rings and an acetamide group .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the reactivity of the thiazole ring and the other functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole ring could contribute to its biological activity, while the phenyl rings and the acetamide group could influence its solubility and stability .

Scientific Research Applications

  • Herbicide Metabolism and Carcinogenicity : Chloroacetamide herbicides such as acetochlor and metolachlor have been studied for their metabolism in human and rat liver microsomes. These compounds are known carcinogens in rats and undergo complex metabolic activation pathways leading to DNA-reactive products. The study by Coleman, Linderman, Hodgson, and Rose (2000) provides insights into the metabolic pathways of these herbicides and their intermediates in liver microsomes (Coleman et al., 2000).

  • Spatial Orientation in Molecular Structures : The study of different spatial orientations of amide derivatives on anion coordination by Kalita and Baruah (2010) examines compounds like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide. This research provides insights into the structural aspects of similar amide derivatives (Kalita & Baruah, 2010).

  • Synthesis and Biological Activity of Thiazole Derivatives : Wardkhan, Youssef, Hamed, and Ouf (2008) explored the synthesis of thiazole derivatives and their antimicrobial activities. This research is relevant for understanding the potential biological applications of thiazole-containing compounds like the one (Wardkhan et al., 2008).

  • Pharmacological Potential of Derivatives : The synthesis and evaluation of 2-(4-methoxyphenyl)ethyl acetamide derivatives for their pharmacological activities, as investigated by Saxena et al. (2009), can provide insights into the potential therapeutic applications of similar compounds (Saxena et al., 2009).

  • Structural Analysis of Co-Crystals : Karmakar, Kalita, and Baruah (2009) conducted a structural study on co-crystals and salts of quinoline derivatives having an amide bond. This research can shed light on the structural characteristics of similar amide-based compounds (Karmakar et al., 2009).

Future Directions

Future research on this compound could involve further exploration of its synthesis process, investigation of its biological activities, and evaluation of its potential applications in areas such as medicine or agriculture .

properties

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-3-14-4-8-16(9-5-14)18-13-25-20(21-18)22-19(23)12-15-6-10-17(24-2)11-7-15/h4-11,13H,3,12H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTJMLNXUQWQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide

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